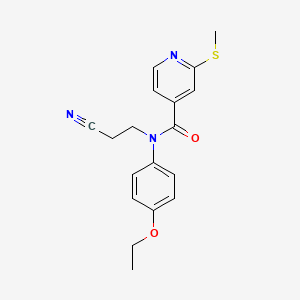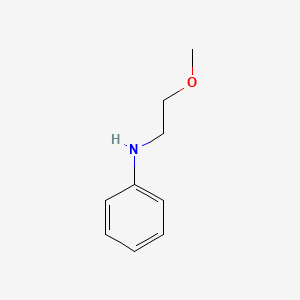
N-(2-methoxyethyl)aniline
概要
説明
N-(2-methoxyethyl)aniline is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 . It is a liquid at room temperature .
Molecular Structure Analysis
This compound contains a total of 24 bonds; 11 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 1 ether (aliphatic) .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of N-Heterocyclic Carbenes : N-(2-methoxyethyl)aniline has been utilized in developing new N-heterocyclic carbenes (NHCs), a significant area of research in organic chemistry. A study by Meiries and Nolan (2013) highlights a straightforward approach for the synthesis of methoxylated anilines to access methoxylated NHCs, offering novel chemical properties and reactivity for diverse applications (Seb́astien Meiries & S. Nolan, 2013).
Investigation of Vibrational and Chemical Reactivity : Subi et al. (2022) conducted a comprehensive study on the structural, vibrational, and chemical reactivity of 4-Methoxy-N-(nitrobenzylidene)-aniline. This research provides in-depth knowledge about these compounds' antimicrobial activity and molecular dynamics simulation (E. Bravanjalin Subi et al., 2022).
Antioxidant Activities : Computational modeling and analysis of N-(methoxysalicylidene) anilines, including this compound, revealed their antioxidant activities. This study by Demehin (2021) demonstrates the potential of these compounds as antioxidants, contributing to their diverse applications in chemistry and biology (Demehin, A. I., 2021).
Spectroscopic and Theoretical Studies : Research by Finazzi et al. (2003) on substituted N-phenoxyethylanilines, closely related to this compound, provides insights into their vibrational, geometrical, and electronic properties. This understanding is crucial for exploring their practical applications in various scientific domains (Mirta Finazzi et al., 2003).
Applications in Materials and Pharmaceuticals
Formation of Metal Complexes : Sekhar et al. (2019) investigated the formation of copper and ruthenium complexes with 2,6 di methoxy Aniline dithiocarbamate, demonstrating the compound's potential in creating metal-chelating compounds for industrial, agricultural, and medicinal applications (A. S. Sekhar et al., 2019).
Molecular Structure and Spectroscopy : Studies like that by Efil and Bekdemir (2014) on 4-Methoxy-N-(3-phenylallylidene) aniline, related to this compound, help understand these compounds' molecular structures and spectroscopic properties. This information is crucial for their application in the development of new pharmaceuticals and materials (Kürşat Efil & Yunus Bekdemir, 2014).
Environmental and Catalytic Applications
Oxidative Conversion in Organic Synthesis : Manjunatha et al. (2016) explored the oxidative conversion of anilines like p-methoxyaniline to azobenzenes, highlighting its importance in organic synthesis and potential applications in manufacturing dyes, medicinals, and plastics (A. Manjunatha et al., 2016).
Formation of Polyaniline Derivatives : Luo et al. (2011) systematically investigated the formation of polymers from aniline and its derivatives, including methoxy-substituted aniline. The study provides valuable insights into the applications of these compounds in the field of polymer science (C. Luo et al., 2011).
Catalytic Reactions and Surface Interactions : Ivanova et al. (2001) studied aniline alkylation with methanol on zeolite H–Y, providing insights into catalytic reactions and surface interactions, crucial for chemical industry processes (I. Ivanova et al., 2001).
Safety and Hazards
N-(2-methoxyethyl)aniline is classified under GHS05 (corrosion) and GHS07 (harmful). It has hazard statements H302, H312, H315, H318, H332, and H335, indicating that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
作用機序
Target of Action
N-(2-methoxyethyl)aniline is a chemical compound with the molecular formula C9H13NO Aniline-based compounds like this compound have been found to be efficient stabilizers for nitrocellulose-based propellants .
Mode of Action
It’s known that aniline-based compounds can interact with nitrocellulose, a common ingredient in solid energetic materials . The interaction between these compounds and nitrocellulose can influence the thermal stability of the mixtures .
Biochemical Pathways
The compound’s role as a stabilizer suggests it may interact with the decomposition pathways of nitrocellulose-based propellants .
Result of Action
The primary result of this compound’s action is its stabilizing effect on nitrocellulose-based propellants . This interaction can enhance the thermal stability of these mixtures, potentially extending their storage lifetime .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature and humidity conditions can affect the decomposition rate of nitrocellulose-based propellants . Therefore, the stabilizing effect of this compound may vary depending on these environmental conditions.
生化学分析
Biochemical Properties
It is known that aniline-based compounds can interact with various enzymes and proteins
Cellular Effects
It is known that aniline-based compounds can affect various cellular processes
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that aniline-based compounds can affect the thermal stability of nitrocellulose mixtures
特性
IUPAC Name |
N-(2-methoxyethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-11-8-7-10-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTMNDFFWSZHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70903135 | |
| Record name | NoName_3732 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70903135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-benzyl-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2754066.png)

![1-(4-BROMOBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE](/img/structure/B2754068.png)

![2-{[6-(2H-1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methyl-1,3-oxazol-2-yl)acetamide](/img/structure/B2754070.png)
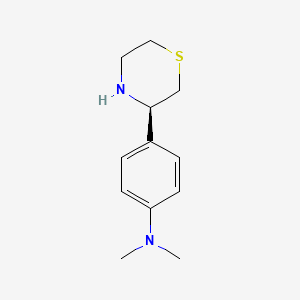
![3-((2-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2754072.png)
![4-[2-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2754074.png)
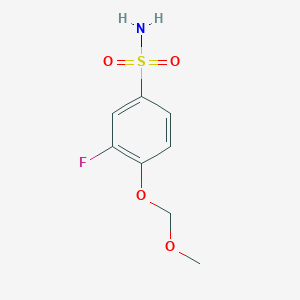
![(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2754082.png)
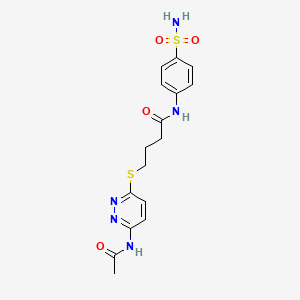
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2754084.png)
